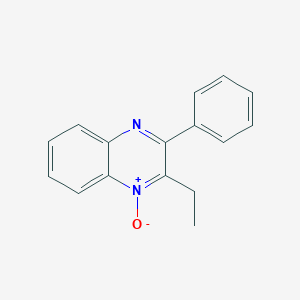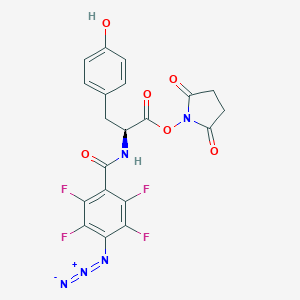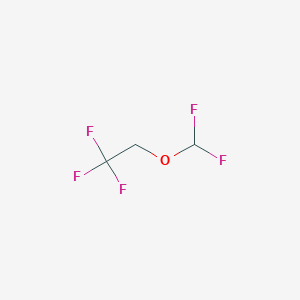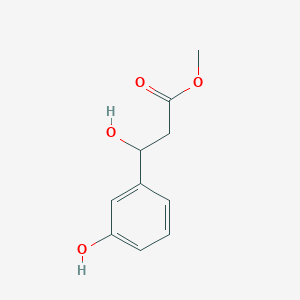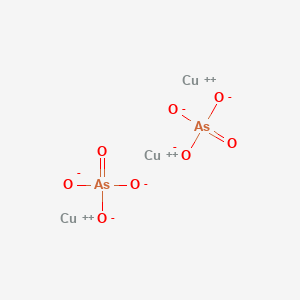
Copper arsenate
Vue d'ensemble
Description
Copper arsenate, also known as copper (II) arsenate or cupric arsenate, is a chemical compound with the formula Cu₃(AsO₄)₂. This inorganic compound is commonly used in wood preservatives, fungicides, and pesticides. It appears as an olive-green or greyish-white powder that is insoluble in water and acetic acid but soluble in mineral acids and ammonia. This compound is known for its toxic properties, which make it effective in protecting wood from fungi and insects .
Applications De Recherche Scientifique
Copper arsenate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its toxic effects on microorganisms and its potential use in bioremediation.
Medicine: Investigated for its potential therapeutic uses, although its toxicity limits its applications.
Industry: Widely used in wood preservation, fungicides, and pesticides
Mécanisme D'action
The arsenic in the compound is toxic to organisms, preventing their growth and reproduction . The chromium acts as a chemical fixing agent and has little or no preserving properties; it helps the other chemicals to fix in the timber, binding them through chemical complexes to the wood’s cellulose and lignin .
Safety and Hazards
Arsenic is a known carcinogen that can lead to a variety of health problems, while copper can also be harmful in large amounts . In the environment, Copper arsenate can contaminate water and soil . When it enters water bodies, it can harm aquatic life . In the soil, it can affect plant health and lead to bioaccumulation in the food chain .
Orientations Futures
As the world’s largest copper exporter, Chile is encountering a growing number of sulfur-based ore layers containing toxic arsenic in its copper mines . The German-Chilean project team is working towards optimizing and advancing copper production processes so that Chile is able to tackle the problem of arsenic in the most effective, cost-efficient and environmentally friendly way going forward .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper arsenate is typically synthesized by reacting arsenic acid with copper (II) hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product: [ \text{2H₃AsO₄ + 3Cu(OH)₂ → Cu₃(AsO₄)₂ + 6H₂O} ]
Industrial Production Methods: In industrial settings, this compound is produced by adding a solution of soluble arsenate to a copper sulfate solution. The pH is controlled between 1.8 to 2.2 to precipitate impurities. The copper and arsenic-containing solution is then neutralized with an alkaline substance to a pH of 3.5 to 5.0, resulting in the precipitation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Copper arsenate undergoes various chemical reactions, including:
Oxidation: When exposed to high temperatures, this compound decomposes, emitting toxic arsenic fumes.
Reduction: this compound can be reduced in the presence of reducing agents.
Substitution: It can react with other compounds to form different arsenates.
Common Reagents and Conditions:
Oxidation: High temperatures.
Reduction: Reducing agents like hydrogen or carbon monoxide.
Substitution: Reactions with other metal salts.
Major Products:
Oxidation: Arsenic oxides.
Reduction: Copper metal and arsenic.
Substitution: Formation of other metal arsenates
Comparaison Avec Des Composés Similaires
Copper arsenate can be compared with other similar compounds such as:
Chromated this compound (CCA): Contains chromium, copper, and arsenic. Used as a wood preservative but has raised environmental concerns.
Alkaline Copper Quaternary (ACQ): Contains copper and quaternary ammonium compounds. Less toxic alternative to this compound.
Copper Azole (CA): Contains copper and azole compounds. Another less toxic alternative to this compound.
Uniqueness: this compound is unique due to its high toxicity, which makes it highly effective as a wood preservative and pesticide. this also raises significant environmental and health concerns .
Propriétés
IUPAC Name |
tricopper;diarsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Cu/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYSWCFUYJGIQA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Cu3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894196 | |
| Record name | Copper Arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light blue, blue, or bluish green solid; [Hawley] Blue-green to blue insoluble powder; [Ullmann] | |
| Record name | Copper arsenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7778-41-8, 10103-61-4, 29871-13-4 | |
| Record name | Copper arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), copper salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper Arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic acid, copper(2+) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV78GZO3YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
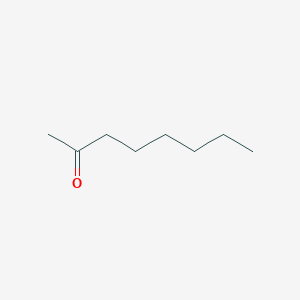
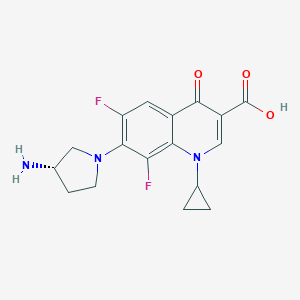
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
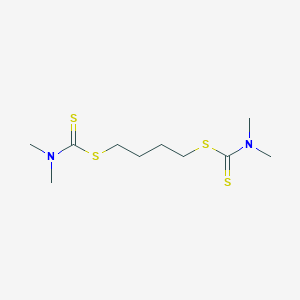
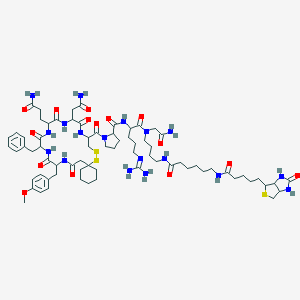
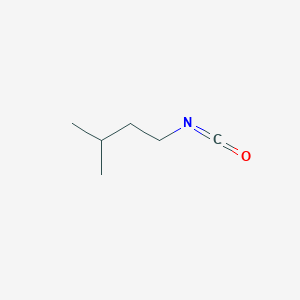
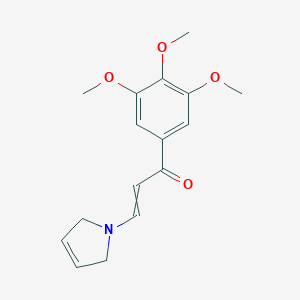

![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
